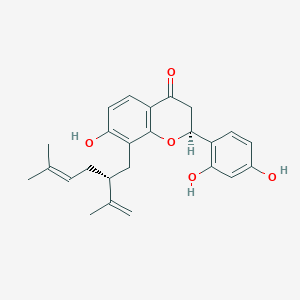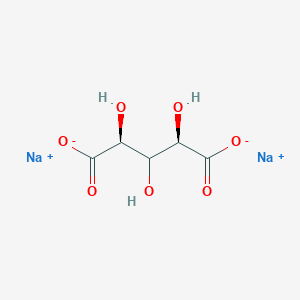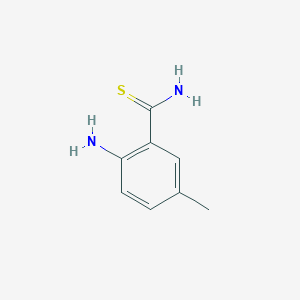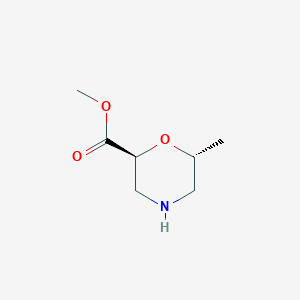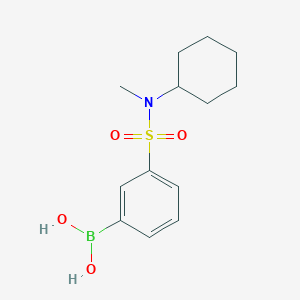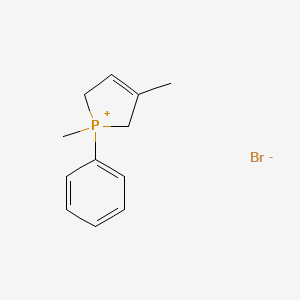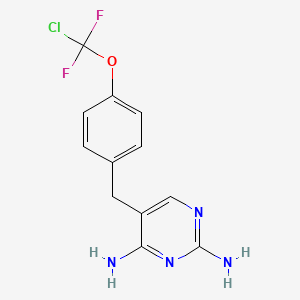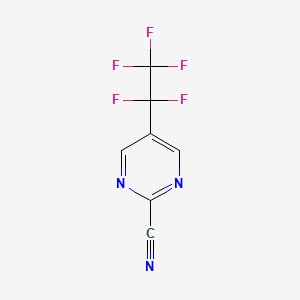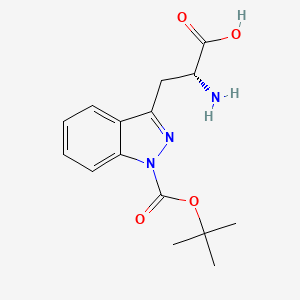
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The indazole ring can be introduced through various synthetic routes, including cyclization reactions involving hydrazines and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, 4-dimethylaminopyridine (DMAP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is explored for its potential as a drug candidate. The indazole ring is a common motif in many pharmaceuticals, and this compound can be used to develop new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
作用機序
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions.
類似化合物との比較
Similar Compounds
- ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid
Uniqueness
The uniqueness of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid lies in its combination of the indazole ring and the Boc protecting group. This combination provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C15H19N3O4 |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-12-7-5-4-6-9(12)11(17-18)8-10(16)13(19)20/h4-7,10H,8,16H2,1-3H3,(H,19,20)/t10-/m1/s1 |
InChIキー |
WSGNRIYLPIOQFH-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C[C@H](C(=O)O)N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


